1-ethyl-4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
CAS No.: 2549001-69-4
Cat. No.: VC11831233
Molecular Formula: C22H32N6O
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549001-69-4 |
|---|---|
| Molecular Formula | C22H32N6O |
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | 4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C22H32N6O/c1-3-25-13-15-26(16-14-25)9-4-5-17-29-20-6-10-27(11-7-20)22-21-18-19(2)24-28(21)12-8-23-22/h8,12,18,20H,3,6-7,9-11,13-17H2,1-2H3 |
| Standard InChI Key | LAPKXKKFAZMCSX-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CN4C3=CC(=N4)C |
| Canonical SMILES | CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CN4C3=CC(=N4)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₂₂H₃₂N₆O, with a molecular weight of 396.5 g/mol . Its IUPAC name, 4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine, reflects its hybrid architecture combining a pyrazolo[1,5-a]pyrazine ring, piperidine, and a piperazine group linked via a but-2-ynoxy spacer . Key structural attributes include:
| Property | Value |
|---|---|
| CAS Number | 2549001-69-4 |
| Molecular Formula | C₂₂H₃₂N₆O |
| Molecular Weight | 396.5 g/mol |
| SMILES | CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CN4C3=CC(=N4)C |
| InChIKey | LAPKXKKFAZMCSX-UHFFFAOYSA-N |
The pyrazolo[1,5-a]pyrazine moiety contributes aromaticity and hydrogen-bonding capacity, while the piperazine and piperidine groups enhance solubility and conformational flexibility .
Spectroscopic and Computational Data
The Standard InChI (InChI=1S/C22H32N6O/c1-3-25-13-15-26(16-14-25)9-4-5-17-29-20-6-10-27(11-7-20)22-21-18-19(2)24-28(21)12-8-23-22/h8,12,18,20H,3,6-7,9-11,13-17H2,1-2H3) confirms stereochemical specificity. Computational models predict moderate hydrophobicity (clogP ≈ 2.8) and polar surface area (~65 Ų), suggesting blood-brain barrier permeability .
Synthetic Approaches and Optimization
General Synthetic Strategy
The synthesis involves multi-step coupling reactions, as inferred from analogous compounds . A representative pathway includes:
-
Functionalization of Piperidine: Introduction of a propargyloxy group at the 4-position of piperidine.
-
Sonogashira Coupling: Attachment of the but-2-yn-1-yl spacer to the piperazine-ethyl group.
-
Ring Closure: Formation of the pyrazolo[1,5-a]pyrazine core via cyclocondensation .
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS) and NMR are critical for structural validation. The H NMR spectrum is expected to show:
-
δ 1.2–1.4 ppm: Triplet for the ethyl group’s CH₃.
-
δ 2.5–3.5 ppm: Multiplet signals for piperazine/piperidine protons.
-
δ 7.8–8.2 ppm: Aromatic protons from the pyrazolo-pyrazine ring .
Research Context and Future Directions
Comparative Analysis
This compound belongs to a broader class of pyrazolo-pyrazine derivatives, which have shown promise in oncology and neurology . For example, selinexor (a pyrazine derivative) is FDA-approved for multiple myeloma, highlighting the scaffold’s therapeutic relevance .
Challenges and Opportunities
Key gaps include:
-
In vivo efficacy studies in disease models.
-
ADME profiling to optimize bioavailability.
-
Target deconvolution using CRISPR-Cas9 screens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume